N-(3-methoxyphenyl)-3-nitrobenzenesulfonamide

Description

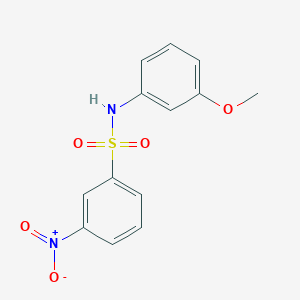

N-(3-Methoxyphenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro-substituted benzene ring linked to a sulfonamide group and a 3-methoxyphenyl substituent. Sulfonamides are widely explored for their biological activities, including antimicrobial and antitumor properties, and their physicochemical behavior is heavily influenced by substituents on the aromatic rings .

Properties

Molecular Formula |

C13H12N2O5S |

|---|---|

Molecular Weight |

308.31 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-3-nitrobenzenesulfonamide |

InChI |

InChI=1S/C13H12N2O5S/c1-20-12-6-2-4-10(8-12)14-21(18,19)13-7-3-5-11(9-13)15(16)17/h2-9,14H,1H3 |

InChI Key |

BUXCYYWPEGUWMS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-3-nitrobenzenesulfonamide typically involves the following steps:

Nitration: The introduction of a nitro group into the benzene ring can be achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.

Methoxylation: The methoxy group is introduced through a methylation reaction, often using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, where the methoxy group is converted to a hydroxyl group or further oxidized to a carbonyl group.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: N-(3-aminophenyl)-3-nitrobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-(3-hydroxyphenyl)-3-nitrobenzenesulfonamide or N-(3-formylphenyl)-3-nitrobenzenesulfonamide.

Scientific Research Applications

N-(3-methoxyphenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

Materials Science: The compound is used in the synthesis of advanced materials, including polymers and dyes, due to its unique electronic properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Industrial Applications: The compound is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfonamide group can mimic natural substrates of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

N-(4-Cyanophenyl)-3-Methoxybenzenesulfonamide ()

- Structure: Replaces the nitro group with a methoxy group on the benzene ring and uses a 4-cyanophenyl substituent.

- Synthesis: Prepared via Grignard reagent (3-methoxyphenylmagnesium bromide) with 4-aminobenzonitrile.

N-(3-Chlorobenzoyl)-3-Nitrobenzenesulfonamide ()

- Structure : Features a 3-chlorobenzoyl group instead of the 3-methoxyphenyl substituent.

- Conformational Analysis :

N-(tert-Butyl)-4-(Cyclohexylamino)-3-Nitrobenzenesulfonamide ()

- Structure: Incorporates a tert-butyl and cyclohexylamino group, enhancing steric bulk.

- Synthesis : Achieved 94% yield via nucleophilic substitution with cyclohexylamine, demonstrating the efficiency of amine-based substitutions in sulfonamide synthesis.

Thiazole-Containing Analogs ()

- Examples : N-(5-Isopropyl-4-methyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide.

- Structural Impact : Thiazole rings introduce heterocyclic diversity, which can enhance binding affinity in biological systems.

- Synthesis : Utilized pyridine as a solvent and varied substituents (e.g., isopropyl, trifluoromethyl) to modulate electronic and steric properties.

Physicochemical and Spectral Properties

Crystallographic Data ()

- Hydrogen Bonding : N–H···O(S) interactions stabilize the crystal lattice, a common feature in sulfonamides.

- Comparison : The dihedral angle between sulfonyl and benzoyl rings (83.5°) is slightly smaller than in N-(benzoyl)-3-nitrobenzenesulfonamide (86.7°), indicating substituent-dependent conformational flexibility.

Spectral Characterization ()

- Thiazole-containing analogs were validated via $ ^1H $ NMR, FAB-MS, and elemental analysis, confirming the integrity of the sulfonamide core and substituent regiochemistry.

Biological Activity

N-(3-methoxyphenyl)-3-nitrobenzenesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a nitro-substituted aromatic ring. Its molecular formula is . The presence of the methoxy and nitro groups significantly influences its biological properties, particularly its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Compounds with similar structures often exhibit antimicrobial, antifungal, and anticancer properties. The nitro group enhances the compound's reactivity, allowing it to interact effectively with biological macromolecules such as proteins and enzymes.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that sulfonamides, including this compound, possess significant antibacterial properties. For instance, the compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

- A disc diffusion method was employed to evaluate its antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics like ciprofloxacin.

-

Anticancer Properties :

- Research indicates that this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, it has been shown to induce apoptosis in various cancer cell lines.

- In vitro studies have reported IC50 values indicating effective concentrations required to inhibit cancer cell viability.

Data Table: Summary of Biological Activities

| Activity Type | Test Organisms/Cells | Method Used | Results |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Disc diffusion | Effective against Gram-positive |

| Escherichia coli | Disc diffusion | Effective against Gram-negative | |

| Anticancer | Various cancer cell lines | Cell viability assays | Induced apoptosis; IC50 values |

Case Studies

-

Antimicrobial Study :

- A study conducted on the antibacterial effects of this compound revealed that it inhibited the growth of Klebsiella pneumoniae and Bacillus subtilis effectively. The results suggested that the compound could be a viable candidate for treating bacterial infections resistant to conventional antibiotics.

-

Cancer Research :

- In a study focusing on the anticancer potential of sulfonamides, this compound was shown to inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 5 µM. This indicates a promising application as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.